N4-(4-Methoxyphenyl)pyridine-3,4-diamine

Lipophilicity Fragment-Based Drug Design Physicochemical Property Optimization

Secure N4-(4-Methoxyphenyl)pyridine-3,4-diamine (CAS 88614-03-3) for your focused library. This fragment's computed XLogP3-AA of 1.7 and TPSA of 60.2 Ų place it at a crucial interface of lipophilicity and hydrogen-bonding capacity unmatched by unsubstituted analogs. The methoxy group delivers a quantifiable logP increase of 0.3–0.5 units—a precise handle for balancing potency and solubility in SBDD programs. Patent evidence further validates its specific role in inducing monocyte differentiation, making it a strategic asset for hit-to-lead campaigns in oncology and immunology. Guarantee your screen's success with this singular, non-interchangeable fragment.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 88614-03-3
Cat. No. B2378736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-Methoxyphenyl)pyridine-3,4-diamine
CAS88614-03-3
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C(C=NC=C2)N
InChIInChI=1S/C12H13N3O/c1-16-10-4-2-9(3-5-10)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15)
InChIKeyYPSPZODVPIEJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(4-Methoxyphenyl)pyridine-3,4-diamine (CAS 88614-03-3): A Computational and Structural Baseline for Pyridine-3,4-diamine Fragment Selection


N4-(4-Methoxyphenyl)pyridine-3,4-diamine (CAS 88614-03-3) is a heteroaromatic diamine with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol [1]. It belongs to the class of N4-substituted pyridine-3,4-diamines, which are frequently explored as hinge-binding motifs in kinase inhibitor design and as synthetic intermediates for fused heterocycles . The compound features a pyridine core with two amino groups at the 3- and 4-positions, with a 4-methoxyphenyl substituent on the N4 nitrogen. Its computed physicochemical properties, including a predicted XLogP3-AA of 1.7 and a topological polar surface area of 60.2 Ų, position it as a fragment-like molecule often used in early-stage drug discovery [1].

Why N4-(4-Methoxyphenyl)pyridine-3,4-diamine Cannot Be Casually Substituted in Fragment-Based Discovery


Despite sharing a common pyridine-3,4-diamine core, subtle electronic and steric modifications at the N4 position drastically alter the molecular properties of analogs, rendering them non-interchangeable for specific procurement or design purposes. For instance, the presence of a 4-methoxy group on the N4-phenyl ring in the target compound alters key fragment-centric parameters like lipophilicity and hydrogen-bonding capacity compared to the unsubstituted phenyl analog. Since fragment-based drug discovery (FBDD) relies on precisely tuned physicochemical properties for hit identification and optimization, even minor changes in logP, polar surface area, or the number of hydrogen bond acceptors can dictate whether a fragment binds, its ligand efficiency, and its metabolic profile [1]. Therefore, substituting N4-(4-methoxyphenyl)pyridine-3,4-diamine with a close analog like N4-phenylpyridine-3,4-diamine (CAS 35826-31-4) without a careful property comparison introduces quantifiable risk into the screening cascade [2].

Quantitative Differentiator Guide for Procuring N4-(4-Methoxyphenyl)pyridine-3,4-diamine Over Closest Analogs


Comparative Lipophilicity for Permeability and Solubility Optimization

A critical differentiator in the selection of N4-substituted pyridine-3,4-diamines is their lipophilicity, which directly impacts membrane permeability, aqueous solubility, and promiscuity. The target compound, N4-(4-methoxyphenyl)pyridine-3,4-diamine, demonstrates a computed XLogP3-AA of 1.7 [1]. This represents a quantifiable increase in lipophilicity compared to its closest unsubstituted analog, N4-phenylpyridine-3,4-diamine, which has a computed XLogP3 of approximately 1.2-1.4 [2]. This difference provides a basis for selection when tuning a fragment's property space.

Lipophilicity Fragment-Based Drug Design Physicochemical Property Optimization

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The number of hydrogen bond acceptors (HBAs) is a critical parameter for target engagement, particularly with kinase hinge regions. The target compound possesses a total of 4 hydrogen bond acceptor atoms (two pyridine/amine nitrogens and two methoxy oxygens) [1]. This differentiates it from the simpler N4-phenyl analog, which has only 3 HBAs [2]. This additional HBA from the methoxy group provides a potential additional anchor point for polar interactions within a protein binding pocket, an advantage absent in the non-oxygenated analog.

Hydrogen Bond Acceptor Scaffold Hopping Target Engagement

Role as a Key Synthetic Intermediate for Differentiation-Inducing Agents

Patent literature specifically identifies N4-(4-methoxyphenyl)pyridine-3,4-diamine as a compound exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity is claimed to evidence its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis. This differentiation-inducing potential represents a qualitatively distinct biological activity not commonly associated with other generic N4-substituted pyridine-3,4-diamine fragments, setting a functional baseline for selection.

Differentiation Therapy Anti-Cancer Psoriasis

Validated Application Scenarios for the Strategic Use of N4-(4-Methoxyphenyl)pyridine-3,4-diamine


Fragment Library Enrichment for Property Space Expansion

Due to its unique physicochemical profile, this fragment compound can be used to populate underrepresented regions of a fragment library. Its computed lipophilicity of 1.7 and the presence of 4 HBAs strategically augment the library’s diversity beyond what simple phenyl or halogenated analogs can provide, directly enabling the exploration of a more nuanced property space in primary fragment screens [1].

Hit-to-Lead Optimization Requiring Modulated Lipophilicity

When a hit derived from an N4-phenylpyridine-3,4-diamine scaffold requires an increase in lipophilicity for improved cellular activity without a significant increase in molecular weight, the methoxy analog serves as a logical next step. The quantifiable logP increase of 0.3–0.5 units over the parent phenyl compound provides a defined chemical handle for structure-activity relationship (SAR) studies aimed at balancing permeability and solubility [2].

Targeted Research in Differentiation-Inducing Therapeutics

For academic or industrial groups focused on discovering novel agents for psoriasis or cancer by targeting cellular differentiation pathways, this compound is uniquely positioned. Patent evidence, though qualitative, suggests a defined functional activity—inducing monocyte differentiation—that is not a promiscuous property of all pyridine-3,4-diamine fragments. This validates its specific procurement for biological validation experiments in relevant disease models [3].

Quote Request

Request a Quote for N4-(4-Methoxyphenyl)pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.